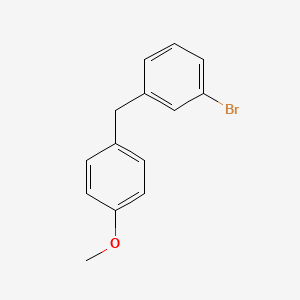

1-Bromo-3-(4-methoxybenzyl)benzene

Description

1-Bromo-3-(4-methoxybenzyl)benzene is a brominated aromatic compound featuring a benzene ring substituted with a bromine atom at position 1 and a 4-methoxybenzyl group at position 3. The methoxybenzyl moiety introduces electron-donating properties, influencing reactivity and intermolecular interactions.

Properties

IUPAC Name |

1-bromo-3-[(4-methoxyphenyl)methyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO/c1-16-14-7-5-11(6-8-14)9-12-3-2-4-13(15)10-12/h2-8,10H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKPSLFBGGFDGRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Bromo-3-(4-methoxybenzyl)benzene can be achieved through several synthetic routes. One common method involves the bromination of 3-(4-methoxybenzyl)benzene using bromine or a brominating agent under controlled conditions . Another approach is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a brominated aromatic compound in the presence of a palladium catalyst . Industrial production methods typically involve large-scale bromination reactions with stringent control over reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Bromo-3-(4-methoxybenzyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The methoxybenzyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can be reduced to form the corresponding benzyl alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

Scientific Research Applications

1-Bromo-3-(4-methoxybenzyl)benzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-3-(4-methoxybenzyl)benzene depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating various substitution and coupling reactions . The methoxybenzyl group can participate in electron-donating or withdrawing interactions, influencing the reactivity and stability of the compound . The molecular targets and pathways involved vary based on the specific context of its use in research or industry.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns and Functional Group Variations

The following compounds share structural similarities with 1-Bromo-3-(4-methoxybenzyl)benzene but differ in substituent type, position, or functional groups:

Table 1: Key Structural Analogs and Their Properties

Influence of Substituents on Physicochemical Properties

Electron-Donating vs. Electron-Withdrawing Groups :

- The 4-methoxybenzyl group in the target compound donates electrons via resonance, enhancing aromatic stability and directing electrophilic substitutions to specific positions. In contrast, analogs like 9e (para-bromo substituent) exhibit reduced electron density due to bromine's inductive withdrawal .

- Fluorinated derivatives (e.g., 1-Bromo-2,3-difluoro-4-methoxybenzene) show increased polarity and reactivity in cross-coupling reactions .

Boiling Points and Physical States :

- Compounds with bulky substituents (e.g., cyclohexyloxy in 3-Bromobenzyl cyclohexyl ether) tend to have higher boiling points, while smaller groups like methoxy or methyl result in lower boiling oils (e.g., 9g: 277.16 g/mol, pale yellow oil) .

- The methoxy group in 4-Methoxybenzylamine (bp 236–237°C) suggests similar derivatives may have elevated boiling points due to hydrogen bonding .

Biological Activity

1-Bromo-3-(4-methoxybenzyl)benzene, also known as a brominated aromatic compound, has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

This compound is characterized by a bromine atom and a methoxy group attached to a benzyl moiety. Its molecular formula is CHBrO, with a molecular weight of approximately 227.1 g/mol. The presence of the bromine and methoxy groups significantly influences its reactivity and interactions with biological systems.

Antimicrobial Activity

Recent studies have suggested that this compound exhibits antimicrobial properties . In vitro tests indicate that it has activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have shown broad-spectrum activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory effects . Research indicates that it may inhibit the cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. This inhibition could suggest potential therapeutic applications in treating inflammatory diseases .

Anticancer Potential

There is emerging evidence that this compound may possess anticancer properties . Preliminary studies have shown that it can induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The bromine atom can participate in nucleophilic substitution reactions, potentially leading to the inhibition of enzymes involved in various metabolic pathways.

- Receptor Interaction : The methoxy group may facilitate interactions with specific receptors, altering cellular signaling pathways.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that brominated compounds can generate ROS, contributing to their antimicrobial and anticancer effects .

Study on Antimicrobial Activity

A study conducted on various brominated aromatic compounds revealed that this compound demonstrated significant activity against Staphylococcus aureus, with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL. This finding positions it as a potential candidate for further development as an antimicrobial agent .

Investigation into Anti-inflammatory Properties

In another study focusing on anti-inflammatory effects, this compound was found to reduce the production of pro-inflammatory cytokines in cultured macrophages. The IC50 value for cytokine inhibition was reported at 25 µg/mL, indicating its potency in modulating inflammatory responses .

Comparative Analysis

| Compound | Antimicrobial Activity (MIC µg/mL) | Anti-inflammatory IC50 (µg/mL) | Anticancer Activity |

|---|---|---|---|

| This compound | 32 | 25 | Induces apoptosis |

| Similar Brominated Compound A | 64 | 40 | Moderate |

| Similar Brominated Compound B | 16 | 20 | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.